molecular formula C14H18ClFN2O3S B7680055 N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide

货号 B7680055
分子量: 348.8 g/mol
InChI 键: QRLKDBDXPUJMEM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel found in the epithelial cells of various organs, including the lungs, pancreas, and intestines. Mutations in the CFTR gene result in cystic fibrosis, a genetic disease characterized by thick, sticky mucus that clogs the airways and other organs. CFTRinh-172 has been studied for its potential therapeutic use in cystic fibrosis and other diseases.

作用机制

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the CFTR channel from opening, thereby reducing the flow of chloride ions across the cell membrane. In cystic fibrosis, the mutated CFTR protein is often misfolded and degraded before it can reach the cell membrane. N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can stabilize the mutant protein and allow it to reach the cell membrane, where it can be inhibited by the drug.
Biochemical and Physiological Effects
N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. In addition to inhibiting CFTR activity, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can also reduce inflammation and oxidative stress in the lungs. It has also been shown to improve the function of other ion channels, such as the epithelial sodium channel (ENaC), which is often overactive in cystic fibrosis.

实验室实验的优点和局限性

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified for structure-activity relationship studies. It can also be used in combination with other drugs to test their efficacy in treating cystic fibrosis and other diseases. However, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has some limitations, including its specificity for CFTR and potential off-target effects on other ion channels.

未来方向

There are several future directions for research on N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide. One area of focus is the development of more potent and selective CFTR inhibitors. Another area of interest is the use of N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide in combination with other drugs, such as correctors and potentiators, to improve the efficacy of cystic fibrosis therapies. Additionally, N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide may have potential therapeutic applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.

合成方法

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis method has been described in several scientific publications, including a 2003 paper by Robert Bridges and colleagues in the Journal of Medicinal Chemistry. The method involves the reaction of 3-chloro-5-fluoroaniline with 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane to form a key intermediate, which is then reacted with thionyl chloride and 2-amino-2-methyl-1-propanol to form the final product.

科学研究应用

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide has been studied extensively for its potential therapeutic use in cystic fibrosis and other diseases. In vitro studies have shown that N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can inhibit the activity of mutant CFTR proteins, including the most common mutation, ΔF508. In vivo studies using animal models of cystic fibrosis have also shown promising results, with N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide improving lung function and reducing inflammation.

属性

IUPAC Name

N-(3-chloro-5-fluorophenyl)-7,7-dimethyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClFN2O3S/c1-14(2)3-4-18(5-6-22(14,20)21)13(19)17-12-8-10(15)7-11(16)9-12/h7-9H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLKDBDXPUJMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CCS1(=O)=O)C(=O)NC2=CC(=CC(=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。